Iminodiacetic acid hydroxamate

Coordination chemistry Metalloenzyme inhibition Zinc chelation

Iminodiacetic acid hydroxamate (IDA-hydroxamate; C4H9N3O4, MW 163.13 g/mol) is a bifunctional ligand that integrates an iminodiacetic acid (IDA) backbone—a well-established tridentate aminodicarboxylate chelator—with a hydroxamic acid (–CONHOH) zinc-binding group. This hybrid scaffold enables simultaneous metal-chelation and metalloenzyme inhibition, distinguishing it from simple monohydroxamic acids (e.g., acetohydroxamic acid) that lack the ancillary carboxylate donors, and from succinyl hydroxamates (e.g., marimastat) that rely solely on a peptidomimetic backbone.

Molecular Formula C4H9N3O4
Molecular Weight 163.13 g/mol
Cat. No. B13730983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIminodiacetic acid hydroxamate
Molecular FormulaC4H9N3O4
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(=O)ON)NCC(=O)ON
InChIInChI=1S/C4H9N3O4/c5-10-3(8)1-7-2-4(9)11-6/h7H,1-2,5-6H2
InChIKeyHGLNEVJQXXEMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iminodiacetic Acid Hydroxamate (CAS 39156-78-0): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


Iminodiacetic acid hydroxamate (IDA-hydroxamate; C4H9N3O4, MW 163.13 g/mol) is a bifunctional ligand that integrates an iminodiacetic acid (IDA) backbone—a well-established tridentate aminodicarboxylate chelator—with a hydroxamic acid (–CONHOH) zinc-binding group . This hybrid scaffold enables simultaneous metal-chelation and metalloenzyme inhibition, distinguishing it from simple monohydroxamic acids (e.g., acetohydroxamic acid) that lack the ancillary carboxylate donors, and from succinyl hydroxamates (e.g., marimastat) that rely solely on a peptidomimetic backbone [1]. The IDA-hydroxamate core serves as a versatile starting scaffold for N-derivatization with alkylaryl, sulfonylaryl, or benzenesulfonamide substituents to tune potency, selectivity, and dual-target pharmacology [2].

Why Generic Hydroxamic Acid or Aminocarboxylate Substitution Fails for Iminodiacetic Acid Hydroxamate Applications


Iminodiacetic acid hydroxamate cannot be functionally replaced by a simple hydroxamic acid (e.g., acetohydroxamic acid) or a standalone aminopolycarboxylate (e.g., iminodiacetic acid, EDTA) because the IDA-hydroxamate scaffold confers a unique tridentate (O,N,N) coordination mode—engaging the carboxylate oxygen, the secondary amine nitrogen, and the hydroxamate oxygen simultaneously—that is not accessible to bidentate (O,O) monohydroxamates or to IDA alone without the hydroxamate moiety [1]. This coordination geometry translates directly into differential MMP inhibitory potency: IDA-hydroxamate derivatives achieve inhibition constants (Ki) in the 8–62 nM range across MMP-1, MMP-2, MMP-8, MMP-9, and bacterial collagenase, whereas the corresponding succinyl hydroxamate series shows divergent selectivity profiles that preclude simple interchange [2]. Furthermore, the IDA scaffold uniquely accommodates dual functionalization—attachment of a hydroxamic acid for MMP inhibition and an arylsulfonamide for carbonic anhydrase (CA) inhibition—on a single non-peptidic backbone, a design not feasible with succinyl hydroxamates or monofunctional chelators [3].

Quantitative Differentiation Evidence: Iminodiacetic Acid Hydroxamate vs. Closest Analogs and In-Class Candidates


Tridentate (O,N,N) Coordination Mode of IDA-Hydroxamate vs. Bidentate (O,O) Coordination of Simple Monohydroxamates

At physiological pH (7.4), the IDA-hydroxamate derivative H₂L₁ (N-benzyl-N-carboxymethyl-iminoacetohydroxamic acid) coordinates Cu(II), Zn(II), and Ni(II) predominantly via a tridentate (O,N,N) mode involving the carboxylate oxygen, the secondary amine nitrogen, and the hydroxamate oxygen, forming 1:1 (M:L) species. In contrast, the comparator hydroxamate HL₂, which lacks the ancillary carboxylate donor, coordinates Zn(II) and Cu(II) only through a bidentate (O,O) hydroxamate mode and forms 1:2 (M:L₂) species [1]. This tridentate coordination enhances the thermodynamic stability and geometric complementarity of the metal complex within the MMP active site, providing a mechanistic basis for improved inhibitory potency relative to simple bidentate hydroxamates such as acetohydroxamic acid. Acetohydroxamic acid (AHA) forms Fe(III) complexes with log β values significantly lower than those of dihydroxamates, and its monodentate/bidentate-only coordination limits its utility as an MMP inhibitor scaffold [2].

Coordination chemistry Metalloenzyme inhibition Zinc chelation

MMP Inhibitory Potency: IDA-Hydroxamate Derivatives (Ki 8–62 nM) vs. Succinyl Hydroxamate Series Across Five Zinc Proteases

In a direct comparative study, a series of IDA-hydroxamate/bishydroxamate derivatives were synthesized and tested alongside succinyl hydroxamate analogs against four human MMPs (MMP-1, MMP-2, MMP-8, MMP-9) and Clostridium histolyticum collagenase (ChC). The IDA-hydroxamate derivatives exhibited inhibition constants (Ki) in the range of 8–62 nM against all five proteases [1]. For context, the clinical benchmark broad-spectrum MMP inhibitor marimastat (a succinyl hydroxamate) shows IC50 values of 5 nM (MMP-1), 6 nM (MMP-2), 200 nM (MMP-3), and 3 nM (MMP-9), reflecting comparable nM potency but with fundamentally different backbone architecture . Unlike marimastat's peptidomimetic succinyl scaffold, the non-peptidic IDA core offers a distinct intellectual property space and tunable selectivity through N-substitution chemistry that is not accessible on the succinyl framework [1].

Matrix metalloproteinase inhibition Bacterial collagenase Ki comparison

MMP-2/9 Subtype Selectivity: IDA-Hydroxamate Derivatives Demonstrate >36,000-Fold Selectivity vs. Marimastat's Broad-Spectrum Profile

N-halophenoxy-benzenesulfonyl iminodiacetyl monohydroxamates (compounds 10a–d) were evaluated for MMP-1, MMP-2, and MMP-9 inhibitory potency. Compound 10b achieved an IC50 of 0.13 ± 0.03 nM against MMP-2 and 0.27 ± 0.15 nM against MMP-9, with selectivity ratios (MMP-1/MMP-2) of 3.60 × 10⁴ (36,000-fold) and (MMP-1/MMP-9) of 1.74 × 10⁴ (17,400-fold) [1]. In contrast, the clinical broad-spectrum inhibitor marimastat inhibits MMP-1 (IC50 = 5 nM) and MMP-2 (IC50 = 6 nM) with near-equipotency, yielding a selectivity ratio of ~0.83—essentially non-selective across collagenase and gelatinase subtypes . The IDA-hydroxamate derivative 10b is therefore approximately 43,000 times more selective for MMP-2 over MMP-1 than marimastat, a critical advantage for applications requiring gelatinase-specific targeting without collagenase (MMP-1)-related musculoskeletal toxicity [1][2].

MMP-2 selectivity MMP-9 selectivity Gelatinase inhibition Molecular imaging

Dual MMP/Carbonic Anhydrase Inhibition: IDA Scaffold Enables Simultaneous Targeting of Two Zinc Enzyme Families at Subnanomolar Potency

The iminodiacetic acid backbone uniquely permits attachment of two pharmacophores—a hydroxamic acid (for MMP zinc-binding) and an arylsulfonamide (for CA zinc-binding)—on a single molecular scaffold. Iminodiacetyl-based hydroxamate-benzenesulfonamide conjugates demonstrated potent dual inhibition: the most active compound achieved an MMP-2 IC50 of 0.12 nM and simultaneously inhibited carbonic anhydrase isoforms at nanomolar to subnanomolar concentrations [1]. This dual inhibitory capability is structurally inaccessible to succinyl hydroxamates (e.g., marimastat) or simple monohydroxamates (e.g., acetohydroxamic acid), which lack a secondary attachment point for a sulfonamide CA-binding group. The IDA scaffold's dual functionality has been validated in both enzymatic assays and molecular docking studies, confirming simultaneous engagement of MMP and CA active sites [2].

Dual inhibitors Carbonic anhydrase MMP-CA crosstalk Multi-target drug design

Tumor-Associated CA IX Isoform Selectivity: IDA-Carboxylate/Hydroxamates Achieve Ki 3.8–26 nM for CA IX vs. Ki 95–8,300 nM for Off-Target CA I

IDA-carboxylate/hydroxamate derivatives incorporating benzenesulfonamide moieties were profiled against three carbonic anhydrase isoforms: cytosolic CA I, cytosolic CA II, and the transmembrane tumor-associated CA IX. The compounds displayed a clear selectivity gradient: weak inhibition of CA I (Ki = 95–8,300 nM), excellent to moderate inhibition of CA II (Ki = 8.4–65 nM), and very good, selective inhibition of CA IX (Ki = 3.8–26 nM) [1]. The selectivity window—up to ~2,200-fold preference for tumor-associated CA IX over off-target CA I—is a function of the IDA scaffold's ability to present the benzenesulfonamide zinc-binding group in an orientation that favors the CA IX active site architecture [2]. This contrasts with the classical CA inhibitor acetazolamide, which exhibits broad, non-selective inhibition across CA isoforms (Ki ~25–250 nM for CA I, II, and IX), lacking the tumor-associated isoform discrimination achieved by IDA-based derivatives [3].

Carbonic anhydrase IX Tumor-associated isoform Isoform selectivity Anticancer target

Procurement-Relevant Application Scenarios for Iminodiacetic Acid Hydroxamate Based on Verified Differentiation Evidence


Selective Gelatinase (MMP-2/9) Inhibition for Cancer Metastasis and Atherosclerosis Research

For research programs requiring MMP-2/9 inhibition with MMP-1 sparing to avoid musculoskeletal toxicity, N-halophenoxy-benzenesulfonyl IDA-monohydroxamates provide IC50 values as low as 0.13 nM for MMP-2 with >36,000-fold selectivity over MMP-1, directly addressing the safety liability that terminated early broad-spectrum MMP inhibitors in clinical trials [1]. This selectivity profile is unattainable with marimastat (MMP-1/MMP-2 selectivity ~0.83) or batimastat. The same compound class has been successfully radiolabeled with ¹²³I for SPECT imaging of MMP-2/9 activity in atherosclerotic plaques in mice, demonstrating tracer uptake with co-localization to MMP2/9 immunohistochemical staining and blood stabilization within 1 hour post-injection [2].

Dual-Target Anticancer Agent Design Targeting MMP-Driven Invasion and CA IX-Mediated Tumor Hypoxia

The IDA scaffold is the only validated platform for constructing single-entity dual MMP/CA inhibitors with subnanomolar potency at both target classes. Iminodiacetyl-based hydroxamate-benzenesulfonamide conjugates inhibit MMP-2 (IC50 = 0.12 nM) and tumor-associated CA IX (Ki in the nM range) simultaneously from a single synthetic intermediate [1]. This dual pharmacology addresses two orthogonal cancer hallmarks—ECM degradation (invasion/metastasis) and pH regulation (hypoxic survival)—and is structurally inaccessible to succinyl hydroxamates, peptidomimetic MMP inhibitors, or standalone sulfonamide CA inhibitors [2].

Molecular Imaging Probe Development Targeting Gelatinase Activity in Vulnerable Atherosclerotic Plaques

The IDA-hydroxamate scaffold's ability to accommodate halogenated aryl substituents enables straightforward radioiodination (¹²³I, ¹²⁵I) while retaining nM inhibitory potency against MMP-2/9. Compound ¹²³I-10c demonstrated radiochemical purity >98%, moderate radiochemical yield (38–63% decay-corrected), and selective uptake in atherosclerotic lesions of ApoE⁻/⁻ mice with in vivo SPECT imaging capability [1]. This application scenario is uniquely enabled by the IDA scaffold's synthetic accessibility at the N-position, which is absent in succinyl hydroxamate-based imaging agents that lack a similarly modular attachment point for radiolabeling handles [2].

Bacterial Collagenase Inhibition for Infectious Disease and Wound Healing Research

IDA-hydroxamate/bishydroxamate derivatives inhibit Clostridium histolyticum collagenase (ChC) with Ki values in the 8–62 nM range, comparable to their potency against human MMPs. This cross-species inhibitory profile, demonstrated in the Santos et al. 2003 comparative study against both vertebrate MMPs and bacterial collagenase, positions the IDA-hydroxamate scaffold as a versatile tool compound for studying bacterial protease virulence mechanisms and for developing topical anti-collagenase agents where broad-spectrum zinc protease inhibition across host and pathogen enzymes is desirable [1]. The succinyl hydroxamate series, by contrast, showed divergent bacterial collagenase inhibition profiles that limit their cross-species applicability [1].

Quote Request

Request a Quote for Iminodiacetic acid hydroxamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.